7-Ethyl-3-methyl-1H-indole
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Overview
Description
7-Ethyl-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely studied in various fields of science due to their unique chemical properties .
Preparation Methods
The synthesis of 7-Ethyl-3-methyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes the cyclization of o-toluidides . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-Ethyl-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
7-Ethyl-3-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: They are investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Indole compounds are used in the manufacture of dyes, perfumes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, influencing biological processes such as cell proliferation, apoptosis, and immune responses . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
7-Ethyl-3-methyl-1H-indole can be compared with other indole derivatives such as:
3-Methylindole: Known for its role in the synthesis of tryptophan and its derivatives.
7-Methyl-1H-indole: Another derivative with similar chemical properties but different biological activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives.
Properties
CAS No. |
90901-49-8 |
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Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
7-ethyl-3-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-5-4-6-10-8(2)7-12-11(9)10/h4-7,12H,3H2,1-2H3 |
InChI Key |
PKMOATIIHVNEID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C |
Origin of Product |
United States |
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